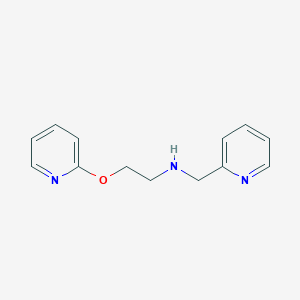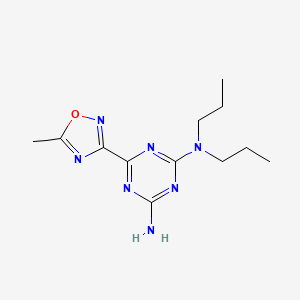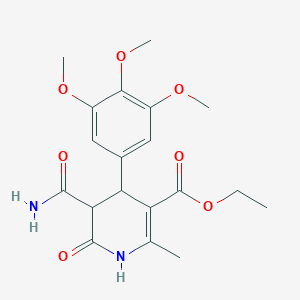
N-(pyridin-2-ylmethyl)-2-(pyridin-2-yloxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-PYRIDYLMETHYL)-N-[2-(2-PYRIDYLOXY)ETHYL]AMINE is an organic compound that belongs to the class of amines It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PYRIDYLMETHYL)-N-[2-(2-PYRIDYLOXY)ETHYL]AMINE typically involves the reaction of 2-pyridylmethanol with 2-(2-pyridyloxy)ethylamine under specific conditions. The reaction may require a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N-(2-PYRIDYLMETHYL)-N-[2-(2-PYRIDYLOXY)ETHYL]AMINE may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-PYRIDYLMETHYL)-N-[2-(2-PYRIDYLOXY)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-PYRIDYLMETHYL)-N-[2-(2-PYRIDYLOXY)ETHYL]AMINE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism by which N-(2-PYRIDYLMETHYL)-N-[2-(2-PYRIDYLOXY)ETHYL]AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Pyridylmethyl)-N-(2-pyridylethyl)amine
- N-(2-Pyridylmethyl)-N-(2-pyridylmethyl)amine
Uniqueness
N-(2-PYRIDYLMETHYL)-N-[2-(2-PYRIDYLOXY)ETHYL]AMINE is unique due to its specific structural features, such as the presence of both pyridine and ethylamine groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C13H15N3O/c1-3-7-15-12(5-1)11-14-9-10-17-13-6-2-4-8-16-13/h1-8,14H,9-11H2 |
InChI Key |
DLTPOKOEWYWQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCOC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11053856.png)
![N-(3,5-dimethoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B11053858.png)
![1-(3-methoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11053859.png)
![1-Amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B11053865.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine](/img/structure/B11053872.png)
![2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11053875.png)
![Cyclopropanemethanol, alpha-methyl-alpha-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]-](/img/structure/B11053878.png)
![4-Methyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole](/img/structure/B11053880.png)
![Propanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl-](/img/structure/B11053916.png)
![4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole](/img/structure/B11053917.png)
![N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide](/img/structure/B11053928.png)

![1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B11053934.png)
